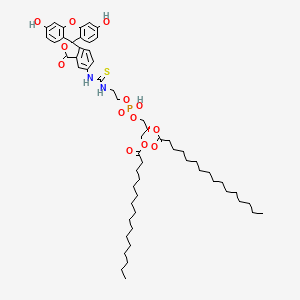

Fluorescein-Dipalmitoylphosphatidylethanolamine

Übersicht

Beschreibung

Fluorescein-Dipalmitoylphosphatidylethanolamine is a fluorescent lipid derivative used extensively in biochemical and biophysical research. This compound combines the fluorescent properties of fluorescein with the lipid characteristics of dipalmitoylphosphatidylethanolamine, making it a valuable tool for studying membrane dynamics, lipid-protein interactions, and cellular processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Fluorescein-Dipalmitoylphosphatidylethanolamine typically involves the conjugation of fluorescein isothiocyanate with dipalmitoylphosphatidylethanolamine. The reaction is carried out in an organic solvent such as chloroform or methanol, under mild conditions to preserve the integrity of both the fluorescent and lipid moieties. The product is then purified using chromatographic techniques to obtain a high-purity compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure consistency and purity of the final product. Advanced purification techniques, such as high-performance liquid chromatography, are employed to achieve the desired quality.

Analyse Chemischer Reaktionen

Types of Reactions: Fluorescein-Dipalmitoylphosphatidylethanolamine primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: These reactions often involve nucleophiles such as amines or thiols, which can react with the isothiocyanate group of fluorescein.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide can be used to modify the fluorescein moiety.

Reduction Reactions: Reducing agents such as sodium borohydride can be employed to alter the lipid component.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield fluorescein-labeled amides, while oxidation reactions can produce various oxidized derivatives of fluorescein.

Wissenschaftliche Forschungsanwendungen

Fluorescein-Dipalmitoylphosphatidylethanolamine is widely used in scientific research due to its unique properties:

Chemistry: It serves as a probe for studying lipid bilayers and membrane dynamics.

Biology: It is used in fluorescence microscopy to visualize cellular processes and track lipid movements.

Medicine: It aids in the development of drug delivery systems by providing insights into lipid-based carriers.

Industry: It is utilized in the formulation of fluorescent markers and sensors for various applications.

Wirkmechanismus

The mechanism of action of Fluorescein-Dipalmitoylphosphatidylethanolamine involves its integration into lipid bilayers, where it can interact with other lipids and proteins. The fluorescein moiety provides a fluorescent signal that can be detected using various imaging techniques, allowing researchers to monitor the behavior and interactions of lipids in real-time. The compound targets cellular membranes and pathways involved in lipid metabolism and transport.

Vergleich Mit ähnlichen Verbindungen

Fluorescein-Dipalmitoylphosphatidylethanolamine is unique due to its combination of fluorescent and lipid properties. Similar compounds include:

Rhodamine-Dipalmitoylphosphatidylethanolamine: Another fluorescent lipid derivative with different spectral properties.

Bodipy-Dipalmitoylphosphatidylethanolamine: A lipid derivative with a different fluorescent dye, offering alternative imaging capabilities.

NBD-Dipalmitoylphosphatidylethanolamine: A lipid derivative with a nitrobenzoxadiazole fluorescent group, used for similar applications but with distinct fluorescence characteristics.

This compound stands out due to its well-characterized fluorescence and compatibility with a wide range of experimental conditions, making it a versatile tool in scientific research.

Biologische Aktivität

Fluorescein-Dipalmitoylphosphatidylethanolamine (FL-DPPE) is a phospholipid derivative that combines fluorescein, a fluorescent dye, with dipalmitoylphosphatidylethanolamine (DPPE), a phospholipid. This compound is notable for its dual functionality as both a fluorescent marker and a membrane probe, making it valuable in various biological and biochemical applications.

Structure and Synthesis

FL-DPPE is synthesized through the reaction of fluorescein-amine with dipalmitoylphosphatidyl chloride, resulting in the formation of FL-DPPE and hydrochloric acid as a byproduct. The structure consists of:

- Fluorescein moiety : Provides fluorescence properties.

- Dipalmitoylphosphatidylethanolamine backbone : Facilitates incorporation into cell membranes due to its hydrophobic fatty acid tails.

The chemical reaction can be summarized as follows:

Biological Activity

FL-DPPE exhibits several key biological activities that are particularly relevant in cellular and molecular biology:

-

Fluorescent Probing :

- FL-DPPE serves as an effective fluorescent probe for studying membrane dynamics and properties. Its fluorescence intensity is sensitive to the local environment, allowing researchers to monitor changes in pH and other factors within membrane-bound compartments such as liposomes.

- pH Measurement :

- Membrane Interaction :

Case Studies

-

pH Sensitivity in Liposomes :

A study demonstrated that FL-DPPE could accurately report the pH of liposomal interiors even when external conditions differed significantly. This ability allows for real-time monitoring of intracellular environments during experiments involving drug delivery systems or cellular uptake studies . -

Membrane Dynamics :

Research has indicated that FL-DPPE can be utilized to study the dynamics of membrane fusion and fission events. Its incorporation into model membranes has provided insights into how different factors influence these processes, which are critical for understanding cellular communication and transport mechanisms .

Data Table: Key Properties of FL-DPPE

| Property | Description |

|---|---|

| Molecular Weight | 700.93 g/mol |

| Fluorescence Emission | Peaks at ~520 nm |

| pH Sensitivity Range | Effective in pH 4-8 |

| Solubility | Soluble in organic solvents; limited in water |

| Applications | Membrane studies, pH monitoring, drug delivery |

Eigenschaften

IUPAC Name |

[(2R)-3-[2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H85N2O13PS/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-54(63)68-42-47(71-55(64)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)43-70-74(66,67)69-38-37-59-57(75)60-44-31-34-49-48(39-44)56(65)73-58(49)50-35-32-45(61)40-52(50)72-53-41-46(62)33-36-51(53)58/h31-36,39-41,47,61-62H,3-30,37-38,42-43H2,1-2H3,(H,66,67)(H2,59,60,75)/t47-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZNPLDBLBWZYIW-QZNUWAOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=S)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O)OC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=S)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O)OC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H85N2O13PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30747794 | |

| Record name | (2R)-10-[(3',6'-Dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-5-yl)amino]-2-(hexadecanoyloxy)-5-hydroxy-5-oxo-10-sulfanylidene-4,6-dioxa-9-aza-5lambda~5~-phosphadecan-1-yl hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1081.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87706-98-7 | |

| Record name | (2R)-10-[(3',6'-Dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-5-yl)amino]-2-(hexadecanoyloxy)-5-hydroxy-5-oxo-10-sulfanylidene-4,6-dioxa-9-aza-5lambda~5~-phosphadecan-1-yl hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.